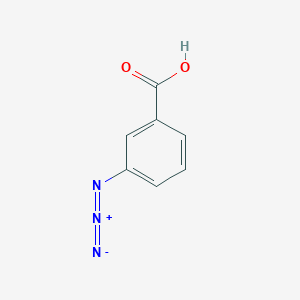

Ácido 3-azidobenzoico

Descripción general

Descripción

3-Azidobenzoic acid is a benzoic acid derivative . It has a molecular formula of C7H5N3O2 and a molecular weight of 163.13 g/mol . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .

Synthesis Analysis

The synthesis of 3-azidobenzoic acid involves light-induced functionalization of proteins with compounds bearing the photochemically active aryl azide group . This process is unique and involves simultaneous radiolabeling and protein conjugation . The synthesis can be performed in less than 90 minutes .Molecular Structure Analysis

The molecular structure of 3-azidobenzoic acid can be viewed using Java . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Upon UV light exposure, less than 25% of 3-azidobenzoic acid is transformed into an arylnitrene and dinitrogen . In certain conditions, the arylnitrenes produced can give new final products .Physical and Chemical Properties Analysis

3-Azidobenzoic acid has a molecular weight of 163.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 . The topological polar surface area is 51.7 Ų .Aplicaciones Científicas De Investigación

Ingeniería de Cocristales

Ácido 3-azidobenzoico: se utiliza en la ingeniería de cocristales para crear materiales con propiedades personalizadas. Los cocristales son ensamblajes de estado sólido de dos o más componentes unidos por enlaces no covalentes. Estas estructuras están diseñadas para mejorar las propiedades físicas y químicas de los compuestos constituyentes, como la solubilidad, la estabilidad y las propiedades mecánicas .

Espectroscopia Raman de Alta Presión

Los derivados del compuesto se estudian bajo alta presión utilizando espectroscopia Raman para comprender la influencia de las interacciones débiles no enlazadas en las fases cristalinas. Esta técnica ayuda a identificar transiciones polimórficas y comprender las relaciones estructura-propiedad de los derivados del ácido benzoico .

Materiales Fotoconmutables

This compound: juega un papel en el desarrollo de materiales fotoconmutables. Estos materiales pueden cambiar sus propiedades en respuesta a la luz, lo cual es valioso en aplicaciones como la fotónica, la microfabricación y la electrónica. El grupo azido en el compuesto contribuye al proceso de fotoisomerización, lo que lo convierte en un componente clave en estos materiales .

Polímeros de Coordinación Magnéticos

Este compuesto se utiliza para sintetizar cadenas unidimensionales de azido-Cu(II) con puentes carboxilato. Estos polímeros exhiben transformaciones de cristal único a cristal único inducidas por solventes y propiedades magnéticas sintonizables, que son significativas para el desarrollo de nuevos materiales magnéticos .

Sensores Químicos

El grupo funcional azida en This compound puede emplearse en sensores químicos. Estos sensores pueden detectar sustancias específicas o cambios en el entorno, lo que convierte al compuesto en un elemento importante en el diseño de sistemas de detección sensibles y selectivos .

Aplicaciones Farmacéuticas

En farmacéutica, los derivados del This compound se exploran por su potencial en el diseño y desarrollo de fármacos. La capacidad del compuesto para formar cocristales se puede aprovechar para mejorar los sistemas de administración de fármacos, aumentar la biodisponibilidad y crear fármacos más efectivos .

Modificación de la Superficie del Material

This compound: también se utiliza para la modificación de la superficie de los materiales. Al unir grupos azido a las superficies, es posible funcionalizarlas aún más mediante química click, que es una herramienta poderosa para crear materiales complejos y multifuncionales .

Dispositivos Optoelectrónicos

La fotosensibilidad del grupo azido se explota en el desarrollo de dispositivos optoelectrónicosThis compound puede incorporarse al diseño molecular de componentes que responden a la luz, lo cual es crucial para el avance de tecnologías como los diodos orgánicos emisores de luz (OLED) y las células solares .

Mecanismo De Acción

Target of Action

3-Azidobenzoic Acid is a biochemical used in proteomics research

Mode of Action

Azides, including 4-azidobenzoic acid, are known to be used in copper (i)-catalyzed azide-alkyne cycloaddition reactions . This suggests that 3-Azidobenzoic Acid may interact with its targets through similar reactions, leading to changes at the molecular level.

Result of Action

Given its potential use in proteomics research , it may have effects on protein structure and function

Action Environment

It is known that the compound is a solid and should be stored at 4° c . This suggests that temperature could be an important environmental factor influencing its stability.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that it plays a role in proteomics research

Cellular Effects

For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that azides can participate in copper (I)-catalyzed azide-alkyne cycloaddition reactions . This suggests that 3-Azidobenzoic Acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is solid and should be stored at 4° C . Its melting point is >157° C (dec.)

Dosage Effects in Animal Models

It is known that nanoparticles, which can include compounds like 3-Azidobenzoic Acid, can have varying effects at different dosages

Metabolic Pathways

It is known that azides can participate in various reactions, suggesting that 3-Azidobenzoic Acid may interact with various enzymes or cofactors

Transport and Distribution

It is known that azides can participate in various reactions, suggesting that 3-Azidobenzoic Acid may interact with various transporters or binding proteins

Subcellular Localization

It is known that azides can participate in various reactions, suggesting that 3-Azidobenzoic Acid may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

3-azidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIWVXXQSZTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301044888 | |

| Record name | 3-Azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843-35-2 | |

| Record name | 3-Azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

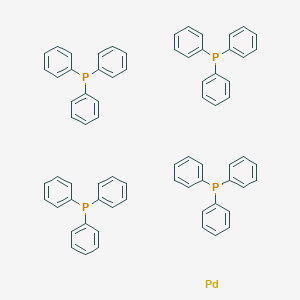

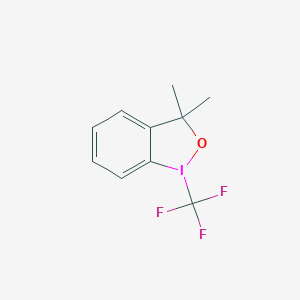

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

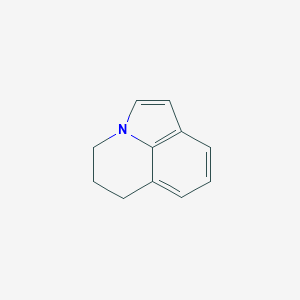

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)